3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid
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Overview
Description
This compound belongs to the class of benzo[4,5]imidazo[1,2-a]pyrimidines. It features a methylsulfonyl group and acts as a selective inhibitor of cyclooxygenase-2 (COX-2). COX enzymes play a crucial role in prostaglandin biosynthesis, inflammation, and pain modulation .
Preparation Methods
a. Synthesis: The synthesis involves several steps:
Formation of Key Intermediate: Start with the synthesis of a key intermediate, such as 4’-(methylsulfonyl)acetophenone, using Oxone reagent in THF/water.
Diels–Alder Reaction: Perform a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate to yield the desired compound.
Chemical Reactions Analysis
a. Reactions: The compound undergoes various reactions, including oxidation and Diels–Alder reactions.
b. Common Reagents and Conditions:Oxone: Used for oxidation.
Hydrogen: Converts an intermediate to the carboxylic acid form.
c. Major Products: The major product is the target compound itself.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a scaffold for designing COX-2 inhibitors.
Biology: Studying inflammatory pathways.
Medicine: Potential anti-inflammatory and analgesic effects.
Industry: Drug development and pharmacological research.
Mechanism of Action
The compound inhibits COX-2, reducing prostaglandin production. It likely modulates inflammatory responses and pain perception.
Comparison with Similar Compounds
Uniqueness: Its methylsulfonyl group distinguishes it.
Similar Compounds: Explore related benzo[4,5]imidazo[1,2-a]pyrimidines for further insights
Properties
Molecular Formula |
C17H18N6O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[5-(imidazo[1,2-a]pyrimidine-2-carbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
InChI |
InChI=1S/C17H18N6O3/c24-15(25)4-3-12-9-13-10-21(7-2-8-23(13)20-12)16(26)14-11-22-6-1-5-18-17(22)19-14/h1,5-6,9,11H,2-4,7-8,10H2,(H,24,25) |
InChI Key |
SIPLECABCLQZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=NN2C1)CCC(=O)O)C(=O)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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